molecular formula C6H7O+ B1239245 4-Oxocyclohexa-2,5-dienylium

4-Oxocyclohexa-2,5-dienylium

Cat. No. B1239245
M. Wt: 95.12 g/mol
InChI Key: ISWSIDIOOBJBQZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxenium is an organic cation. It derives from a phenol.

Scientific Research Applications

Hydrogen and Deuterium Tunneling

4-Oxocyclohexa-2,5-dienylium has been a subject of interest in studying hydrogen and deuterium tunneling mechanisms. Henkel et al. (2014) investigated its hydrogenation in solid H2, HD, and D2 at temperatures as low as 3K, demonstrating remarkable isotope selectivity and providing evidence for both hydrogen and deuterium tunneling in an intermolecular reaction (Henkel, Ertelt, & Sander, 2014).

Electrophilicity and Reactivity

The compound's highly electrophilic nature has been explored in reactions with small molecules under matrix isolation conditions. Sander et al. (2000) highlighted its extreme electrophilicity, which enables it to insert with low or no activation barriers into H2 or CH bonds of hydrocarbons, offering insights into its potential applications in synthetic chemistry (Sander, Hübert, Kraka, Gräfenstein, & Cremer, 2000).

Spectroscopy and Material Science

In the field of spectroscopy and materials science, Łukasiewicz et al. (2001) studied the spectral properties of stilbazolium merocyanines, including derivatives of 4-oxocyclohexa-2,5-dienylium, in stretched polymer films and Langmuir–Blodgett monolayers. These investigations are crucial for applications such as sensors for measuring local electric fields in biological membranes and polarizing absorption polymer films used in liquid crystal displays (Łukasiewicz, Hara, Nakamura, Miyake, Wróbel, & Frąckowiak, 2001).

Reaction Mechanisms and Chemical Properties

Chan et al. (2002) provided transient resonance Raman spectra for 4-oxocyclohexa-2,5-dienylidene carbene species in aqueous solutions, contributing to our understanding of the structural and reactive properties of these carbenes, which are essential for designing novel reaction pathways and materials (Chan, Leung, Ong, & Phillips, 2002).

Chemical Synthesis and Novel Compounds

Research into ionic transfer reactions with cyclohexadiene-based surrogates by Walker and Oestreich (2019) explored the use of 4-oxocyclohexa-2,5-dienylium derivatives in the development of surrogates for challenging compounds and their application in metal-free ionic transfer reactions. This work opens new avenues for synthetic methodologies and the creation of novel compounds (Walker & Oestreich, 2019).

properties

Product Name

4-Oxocyclohexa-2,5-dienylium

Molecular Formula

C6H7O+

Molecular Weight

95.12 g/mol

IUPAC Name

phenyloxidanium

InChI

InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/p+1

InChI Key

ISWSIDIOOBJBQZ-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[OH2+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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